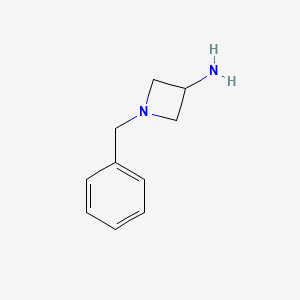

1-Benzylazetidin-3-amine

Descripción general

Descripción

1-Benzylazetidin-3-amine is a bicyclic compound with the molecular formula C10H14N2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a benzyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylazetidin-3-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with azetidin-3-one under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, alkoxides, and amines under basic or acidic conditions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Saturated amines.

Substitution: Various substituted benzylazetidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that 1-benzylazetidin-3-amine exhibits anticonvulsant properties, likely due to its modulation of neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors. This mechanism is crucial for developing treatments for epilepsy and anxiety disorders.

2. Dopaminergic Antagonism

The compound shows affinity for dopamine receptors (D2 and D4), suggesting potential applications in treating conditions related to dopamine dysregulation, such as schizophrenia or Parkinson's disease. This antagonistic activity may help regulate mood and cognitive functions.

3. Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.

Synthetic Applications

1. Building Block in Organic Synthesis

this compound serves as a valuable building block for synthesizing pharmaceutical compounds. Its unique structure allows for the incorporation of various functional groups through nucleophilic substitution reactions, expanding its utility in drug development .

2. Versatile Reaction Pathways

The compound can undergo various chemical reactions, including:

- Substitution Reactions: Due to the presence of the amine group, it can participate in nucleophilic substitutions with alkyl halides or sulfonates.

- Oxidation and Reduction Reactions: The azetidine ring can be modified under appropriate conditions to yield different derivatives.

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticonvulsant | Modulates GABA uptake; prevents seizures |

| Dopaminergic Antagonism | Affinity for D2 and D4 receptors; potential treatment for dopamine-related disorders |

| Analgesic | Possible pain-relieving properties |

| Anti-inflammatory | Potential to reduce inflammation |

Case Studies

Several studies have explored the applications of this compound in detail:

- Anticonvulsant Mechanism Study : In vitro studies demonstrated that the compound enhances GABAergic transmission, indicating its potential role in developing new treatments for epilepsy and anxiety disorders.

- Dopaminergic Activity Investigation : A study focused on the compound's interaction with dopamine receptors showed promising results in modulating dopaminergic signaling pathways, which could lead to novel therapeutic strategies for neurological disorders.

- Synthesis Methodology Development : Research highlighted a straightforward "mix-and-heat" approach for synthesizing azetidine derivatives, showcasing the efficiency of using this compound as a precursor in drug discovery .

Mecanismo De Acción

The mechanism of action of 1-Benzylazetidin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The benzyl group can interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparación Con Compuestos Similares

Azetidine: The parent compound, a four-membered nitrogen-containing ring.

1-Benzylazetidine: Lacks the amine group at the 3-position.

1-Benzylpyrrolidine: A five-membered nitrogen-containing ring with a benzyl group.

Uniqueness: 1-Benzylazetidin-3-amine is unique due to the presence of both the benzyl group and the amine group at the 3-position. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The azetidine ring’s strain also contributes to its unique properties, making it a valuable scaffold in drug design and material science .

Actividad Biológica

1-Benzylazetidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a four-membered azetidine ring. Its molecular formula is , and it exists in various forms, including hydrochloride salts which enhance its solubility in aqueous solutions. The structural characteristics of this compound allow it to interact with biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. The benzyl group can engage with hydrophobic regions in proteins, while the azetidine ring facilitates hydrogen bonding with active site residues. These interactions can lead to the modulation of various signaling pathways, making it a candidate for therapeutic applications.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties . Research suggests that it could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. For instance, one study highlighted its potential in reducing cell death in models of neurotoxicity induced by glutamate.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor . It has shown promising results against various enzymes involved in metabolic pathways, which could be beneficial for conditions such as diabetes and obesity. The compound's ability to inhibit specific enzymes may lead to altered metabolic profiles, warranting further investigation into its therapeutic potential.

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated reduction in neuronal apoptosis in vitro models. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes. |

| Study C | Pharmacokinetics | Enhanced solubility and bioavailability when formulated as hydrochloride salt. |

Notable Case Studies

- Neuroprotective Study : In a controlled experiment, this compound was administered to cultured neuronal cells exposed to neurotoxic agents. Results indicated a significant decrease in cell death compared to control groups, suggesting its potential as a neuroprotective agent.

- Enzyme Interaction Analysis : A series of assays were conducted to evaluate the inhibitory effects of this compound on key metabolic enzymes. The compound exhibited significant inhibition rates, indicating its potential utility in metabolic disorders.

Propiedades

IUPAC Name |

1-benzylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUJUFXZZAOGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436618 | |

| Record name | 1-benzylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223381-58-6 | |

| Record name | 1-benzylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.